

1-Boc-3-allylpiperidine-3-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Boc-3-allylpiperidine-3-carboxylic Acid

Cat. No.: B1371639

[Get Quote](#)

An In-depth Technical Guide to **1-Boc-3-allylpiperidine-3-carboxylic acid**: A Quaternary Scaffolding for Advanced Drug Discovery

Executive Summary

1-Boc-3-allylpiperidine-3-carboxylic acid is a synthetic, non-proteinogenic amino acid built upon a piperidine scaffold. Its defining feature is a quaternary stereocenter at the C3 position, which imparts significant conformational rigidity. This structural constraint is of high value in medicinal chemistry for designing potent and selective therapeutic agents with improved pharmacological profiles. This guide provides a comprehensive overview of the molecule's structure, physicochemical properties, a detailed representative synthesis protocol, chemical reactivity, and its applications as a sophisticated building block in modern drug development.

Introduction: The Significance of Constrained Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Introducing substituents onto this ring allows for the precise positioning of pharmacophoric elements in three-dimensional space. **1-Boc-3-allylpiperidine-3-carboxylic acid** belongs to a class of compounds known as constrained amino acids. By replacing a standard amino acid with a conformationally restricted analogue, researchers can lock a

peptide or small molecule into a specific bioactive conformation. This often leads to enhanced binding affinity for a biological target, increased selectivity, and improved metabolic stability.

The subject molecule is particularly noteworthy for three key functional handles:

- A Boc-protected amine, which allows for straightforward integration into peptide synthesis workflows or for selective deprotection to reveal a nucleophilic secondary amine.
- A carboxylic acid, which can be readily converted into amides, esters, or reduced to an alcohol, enabling diverse derivatization pathways.
- An allyl group, a versatile functional group that can participate in a wide range of chemical transformations, including oxidation, reduction, cross-metathesis, and addition reactions.

The presence of a fully substituted carbon at the C3 position creates a quaternary stereocenter, providing a fixed and predictable orientation for the attached functional groups.

Molecular Structure and Stereochemistry

Chemical Structure

The systematic IUPAC name for the molecule is 3-allyl-1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid. It features a piperidine ring where the nitrogen is protected with a tert-butoxycarbonyl (Boc) group. The C3 carbon of the ring is substituted with both an allyl group and a carboxylic acid group.

Caption: 2D structure of **1-Boc-3-allylpiperidine-3-carboxylic acid**.

Stereochemistry

The C3 carbon is a chiral center. The molecule is commercially available as a racemate. The synthesis of enantiomerically pure forms would require either a chiral starting material, a chiral auxiliary, or resolution of the final racemic mixture. The stereochemistry at this center is critical as it dictates the spatial orientation of the carboxylic acid and allyl groups, which will, in turn, influence its interaction with chiral biological macromolecules.

Physicochemical and Spectroscopic Properties

Physicochemical Data

Quantitative physicochemical data for **1-Boc-3-allylpiperidine-3-carboxylic acid** is not extensively reported in public literature. The table below summarizes known data for the target compound and its parent scaffold, 1-Boc-piperidine-3-carboxylic acid, for comparison.

Property	Value (Target Compound)	Value (Parent Compound)	Reference(s)
CAS Number	959236-11-4	88495-54-9 ((S)-form)	[1]
Molecular Formula	C ₁₄ H ₂₃ NO ₄	C ₁₁ H ₁₉ NO ₄	[2] [3]
Molecular Weight	269.34 g/mol	229.27 g/mol	[2] [3]
Appearance	Not Reported	White to off-white solid	[1]
Melting Point	Not Reported	165-169 °C ((S)-form)	[1]

Expected Spectroscopic Profile

While specific spectra for this exact molecule are not publicly available, a detailed profile can be predicted based on its functional groups and data from structurally similar compounds.[\[4\]](#)[\[5\]](#)

- ¹H NMR:
 - Boc Group: A characteristic singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.
 - Piperidine Ring: A series of complex multiplets between δ 1.5-3.8 ppm would correspond to the CH₂ protons of the piperidine ring. The protons on C2 and C6, adjacent to the nitrogen, would likely be the most deshielded.
 - Allyl Group: Three distinct signals are expected: a doublet of triplets (or multiplet) for the CH₂ group adjacent to the ring (δ ~2.5 ppm), a multiplet for the internal CH (δ ~5.7-5.9 ppm), and two multiplets for the terminal =CH₂ protons (δ ~5.0-5.2 ppm).

- Carboxylic Acid: A broad singlet for the acidic proton, typically δ 10 ppm, which is exchangeable with D₂O.
- ¹³C NMR:
 - Boc Group: Two signals are expected: one for the quaternary carbon of the t-butyl group at ~80 ppm and one for the carbonyl carbon at ~155 ppm. The methyl carbons will appear around δ 28 ppm.
 - Piperidine Ring: Signals for the five ring carbons would appear in the δ 25-55 ppm range.
 - Quaternary C3 Carbon: A signal around δ 45-55 ppm is expected for this key carbon.
 - Allyl Group: Three signals: ~135 ppm (internal CH), ~117 ppm (=CH₂), and ~40 ppm (CH₂ attached to the ring).
 - Carboxylic Acid: The carbonyl carbon signal would appear significantly downfield, typically in the δ 175-180 ppm range.
- Infrared (IR) Spectroscopy:
 - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
 - C=O Stretches: Two distinct carbonyl bands are expected. A strong band around 1700-1725 cm⁻¹ for the carboxylic acid C=O, and another strong band around 1680-1700 cm⁻¹ for the carbamate (Boc) C=O.[5]
 - C=C Stretch: A medium intensity band around 1640 cm⁻¹ corresponding to the allyl group's double bond.

Synthesis and Purification

A specific, peer-reviewed synthesis for **1-Boc-3-allylpiperidine-3-carboxylic acid** is not readily found. However, a robust and logical synthetic route can be designed based on well-established organic chemistry principles, starting from the commercially available 1-Boc-piperidine-3-carboxylic acid.

Retrosynthetic Analysis & Strategy

The key transformation is the introduction of the allyl group at the C3 position, alpha to the carboxylic acid. Direct alkylation of the carboxylic acid is difficult. A more viable strategy involves converting the carboxylic acid to an ester, which can then be deprotonated at the alpha-carbon to form an enolate, followed by nucleophilic attack on an allyl halide. The final step is the hydrolysis of the ester back to the carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for the target molecule.

Representative Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own reaction optimizations.

Step 1: Esterification of 1-Boc-piperidine-3-carboxylic acid

- **Rationale:** Conversion to the methyl or ethyl ester protects the carboxylic acid and activates the alpha-proton for the subsequent alkylation step.
- Dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 eq) in methanol (or ethanol) (approx. 0.2 M solution).
- Cool the solution to 0 °C in an ice bath.
- Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise. The addition is exothermic.
- Remove the ice bath and allow the reaction to stir at room temperature overnight.
- Monitor the reaction by TLC until the starting material is consumed.
- Concentrate the reaction mixture under reduced pressure to remove the solvent.

- Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: α -Allylation of the Ester Intermediate

- Rationale: This is the key bond-forming step. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to quantitatively form the enolate of the ester at the C3 position. The resulting nucleophilic enolate then reacts with allyl bromide in an S_N2 reaction.
- Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere (e.g., Argon or Nitrogen).
- Dissolve the methyl 1-Boc-piperidine-3-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
- Add allyl bromide (1.2 eq) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to isolate the desired methyl 1-Boc-3-allylpiperidine-3-carboxylate.

Step 3: Saponification (Ester Hydrolysis)

- Rationale: The final step is the conversion of the ester back to the carboxylic acid using base-mediated hydrolysis.

- Dissolve the purified ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
- Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester.
- Concentrate the mixture to remove the THF.
- Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any non-polar impurities.
- Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with cold 1 M HCl.
- Extract the product from the acidified aqueous layer with ethyl acetate or dichloromethane (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1-Boc-3-allylpiperidine-3-carboxylic acid**.

Chemical Reactivity and Derivatization Potential

The molecule's three distinct functional groups offer a rich landscape for further chemical modification.

- Carboxylic Acid: This group is a versatile handle for forming amide bonds, which is central to its use in peptide and peptidomimetic synthesis. Standard coupling reagents like EDC/NHS or HATU can be employed to couple the acid with various amines.^[6] The acid can also be reduced to a primary alcohol using reagents like borane (BH₃) or lithium aluminum hydride (LAH), though the latter would also remove the Boc group.
- Boc-Protected Amine: The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to liberate the secondary piperidine nitrogen. This amine can then be used in reductive amination, acylation, or arylation reactions.
- Allyl Group: The terminal double bond is a gateway to numerous transformations. It can be:
 - Hydrogenated to a propyl group.

- Oxidized (e.g., via ozonolysis or dihydroxylation) to introduce aldehydes or diols.
- Used in olefin metathesis reactions to form more complex structures.
- Subjected to hydroboration-oxidation to yield a terminal alcohol.

Applications in Medicinal Chemistry and Drug Discovery

1-Boc-3-allylpiperidine-3-carboxylic acid serves as a high-value building block for creating complex molecules with precisely controlled three-dimensional structures.

- Constrained Peptidomimetics: Incorporating this scaffold into a peptide sequence can force a specific turn or conformation, which can be crucial for mimicking a natural binding epitope while improving resistance to proteases.
- Scaffold for Combinatorial Libraries: The orthogonal reactivity of its functional groups makes it an ideal core for generating libraries of diverse small molecules. For example, the carboxylic acid can be coupled to a library of amines, followed by Boc deprotection and reaction with a library of sulfonyl chlorides, and finally, modification of the allyl group.
- Fragment-Based Drug Discovery (FBDD): The piperidine core itself is a common and effective fragment. This more elaborated version can be used to "grow" a fragment hit into a more potent lead compound by utilizing the vector-like orientation of the allyl and carboxylate groups to probe nearby pockets in a protein's active site.

The structural rigidity and dense functionality of **1-Boc-3-allylpiperidine-3-carboxylic acid** make it a powerful tool for medicinal chemists aiming to overcome challenges in potency, selectivity, and pharmacokinetics.

Conclusion

1-Boc-3-allylpiperidine-3-carboxylic acid is a sophisticated chemical building block with significant potential in the field of drug discovery. Its conformationally rigid piperidine core, crowned with a quaternary stereocenter and three distinct and versatile functional groups, provides a robust platform for the synthesis of novel and complex molecular architectures. While detailed physicochemical and biological data remain to be published, its structural

features strongly position it as a valuable asset for constructing the next generation of precisely engineered therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9 [sigmaaldrich.com]
- 2. | Advent [adventchembio.com]
- 3. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [1-Boc-3-allylpiperidine-3-carboxylic acid chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1371639#1-boc-3-allylpiperidine-3-carboxylic-acid-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com